molecular formula C12H8F3N5O B2514138 N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 736168-35-7

N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2514138
CAS RN: 736168-35-7
M. Wt: 295.225
InChI Key: BORBQIBMVCBFML-UHFFFAOYSA-N
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Description

“N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a compound that belongs to the class of organic compounds known as 2,3-diphenylfurans . It’s a derivative of pyrazolo[3,4-d]pyrimidine , a class of compounds that have shown significant biological potential .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, acid-catalysed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7‐deazapurine) ring with various amines has been used to create a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system consisting of a pyrazole ring fused with a pyrimidine ring . The compound also features a trifluoromethoxyphenyl group attached to the pyrazolo[3,4-d]pyrimidine core .


Chemical Reactions Analysis

While specific chemical reactions involving “N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine” are not available, similar compounds have been evaluated for their antifungal activities .

Scientific Research Applications

Inhibition of Soluble Epoxide Hydrolase (sEH)

The compound’s lipophilic 4-(trifluoromethoxy)phenyl group makes it a promising inhibitor of human soluble epoxide hydrolase (sEH). sEH plays a crucial role in regulating lipid signaling molecules, and inhibiting it has potential therapeutic implications. For instance:

Biological Processes Related to Aging

Insecticide (Zoocide) Activity

Antitumor Activity via Tyrosine Kinase Inhibition

Exploring Mycobacterial Oxidative Phosphorylation Pathway

Electrochromic Behaviors in Coatings

Future Directions

The future directions for “N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine” and similar compounds could involve further investigations into their potential as novel CDK2 inhibitors for cancer treatment . Additionally, their potential as antitubercular agents could be explored further .

Mechanism of Action

Target of Action

N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a novel compound that primarily targets CDK2 (Cyclin-Dependent Kinase 2), a protein kinase that plays a crucial role in cell cycle regulation .

Mode of Action

The compound interacts with CDK2, inhibiting its activity. This inhibition is significant as CDK2 is essential for cell cycle progression, particularly the transition from G1 phase to S phase. By inhibiting CDK2, N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine effectively halts cell cycle progression .

Biochemical Pathways

The primary biochemical pathway affected by N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the cell cycle pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell division . This disruption can have downstream effects on other cellular processes, including DNA replication and protein synthesis.

Result of Action

The primary result of N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine’s action is the inhibition of cell cycle progression. This leads to a decrease in cell division, which can be particularly effective in the context of cancer treatment, where uncontrolled cell division is a key characteristic .

Action Environment

The action of N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be influenced by various environmental factors. For instance, the pH of the cellular environment can impact the compound’s stability and efficacy. Additionally, the presence of other molecules or drugs can potentially affect the compound’s action through interactions or competition for the same target .

properties

IUPAC Name

N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N5O/c13-12(14,15)21-8-3-1-7(2-4-8)19-10-9-5-18-20-11(9)17-6-16-10/h1-6H,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORBQIBMVCBFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC3=C2C=NN3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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